molecular formula C9H7FN2 B12868551 (E)-3-Amino-3-(4-fluorophenyl)acrylonitrile

(E)-3-Amino-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B12868551
M. Wt: 162.16 g/mol
InChI Key: ORPYPQORYFJOFC-WEVVVXLNSA-N
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Description

(E)-3-Amino-3-(4-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of an amino group, a fluorophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Amino-3-(4-fluorophenyl)acrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonia. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium ethoxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Amino-3-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitriles and amides.

    Reduction: Reduction reactions can yield amines and other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophilic reagents.

Major Products Formed

    Oxidation: Formation of nitriles and amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-3-Amino-3-(4-fluorophenyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-3-Amino-3-(4-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-Amino-3-(4-chlorophenyl)acrylonitrile
  • (E)-3-Amino-3-(4-bromophenyl)acrylonitrile
  • (E)-3-Amino-3-(4-methylphenyl)acrylonitrile

Uniqueness

(E)-3-Amino-3-(4-fluorophenyl)acrylonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

(E)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+

InChI Key

ORPYPQORYFJOFC-WEVVVXLNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C#N)/N)F

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)F

Origin of Product

United States

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